molecular formula C26H22N4O3 B11197332 N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide

N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide

Cat. No.: B11197332
M. Wt: 438.5 g/mol
InChI Key: JKIBDRBBRGDYQC-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazoloquinoline core, followed by functionalization to introduce the methoxyphenyl and methylphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride
  • 2-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrochloride
  • 2-(4-methoxyphenyl)-4-(2-methyl-1-piperazinyl)quinoline hydrochloride

Uniqueness

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific combination of functional groups and structural features, which can impart distinct chemical and biological properties. This uniqueness can make it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O3/c1-16-3-5-17(6-4-16)14-28-25(31)18-7-12-23-21(13-18)24-22(15-27-23)26(32)30(29-24)19-8-10-20(33-2)11-9-19/h3-13,15,29H,14H2,1-2H3,(H,28,31)

InChI Key

JKIBDRBBRGDYQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)OC

Origin of Product

United States

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